molecular formula C22H27NO7 B4299290 3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID

3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID

Cat. No.: B4299290
M. Wt: 417.5 g/mol
InChI Key: JUSKVVUHAGXIJD-UHFFFAOYSA-N
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Description

“3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure features a propanoic acid backbone with substituted phenyl and benzoyl groups, which could impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the isopropoxyphenyl intermediate: This could involve the alkylation of a phenol derivative with isopropyl halide under basic conditions.

    Formation of the trimethoxybenzoyl intermediate: This might involve the esterification of 3,4,5-trimethoxybenzoic acid with an appropriate alcohol.

    Coupling of intermediates: The final step could involve coupling the two intermediates through an amide bond formation, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted derivatives, oxidized or reduced forms, and potentially new amide or ester linkages.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

Medicine

The compound could be investigated for its therapeutic potential, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

Applications might extend to materials science, where the compound could be used in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with specific enzymes or receptors, modulating their activity. Molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid
  • 3-(4-ethoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid

Uniqueness

The unique combination of isopropoxy and trimethoxybenzoyl groups might impart distinct chemical reactivity and biological activity compared to similar compounds. This could result in different pharmacokinetic properties, binding affinities, or stability profiles.

Properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO7/c1-13(2)30-16-8-6-14(7-9-16)17(12-20(24)25)23-22(26)15-10-18(27-3)21(29-5)19(11-15)28-4/h6-11,13,17H,12H2,1-5H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSKVVUHAGXIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID
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3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID
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3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID
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3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID
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3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID
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3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID

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